1,4-Dibromo-2,5-bis(heptyloxy)benzene
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Description
“1,4-Dibromo-2,5-bis(heptyloxy)benzene” is a chemical compound with the molecular formula C26H44Br2O2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1,4-positions and two heptyloxy groups are substituted at the 2,5-positions .
Molecular Structure Analysis
The molecular structure of “1,4-Dibromo-2,5-bis(heptyloxy)benzene” consists of a benzene ring with two bromine atoms and two heptyloxy groups attached . The exact 3D structure would require more detailed analysis, such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Dibromo-2,5-bis(heptyloxy)benzene” would depend on its molecular structure. For example, it is likely to be a solid at room temperature, given its structural similarity to other brominated benzene derivatives .Scientific Research Applications
Molecular Interactions and Packing : Manfroni et al. (2021) studied derivatives of 1,4-Dibromo-2,5-bis(heptyloxy)benzene, revealing significant differences in packing interactions due to various intermolecular forces like hydrogen bonds and arene–arene π-stacking. These interactions are crucial in understanding the solid-state behavior of such compounds (Manfroni, Prescimone, Constable, & Housecroft, 2021).
Polymer Synthesis : Cianga and Yagcı (2002) used a derivative of 1,4-Dibromo-2,5-bis(heptyloxy)benzene in atom transfer radical polymerization to create macromonomers for polyphenylene synthesis. This showcases its role in developing new polymer structures with specific properties (Cianga & Yagcı, 2002).
Graft Copolymer Synthesis : Another study by Cianga, Hepuzer, and Yagcı (2002) demonstrated the use of a related compound in cationic ring-opening polymerization. This process led to polymers with alternating polytetrahydrofuran and hexyl side chains, important for the development of specific polymer materials (Cianga, Hepuzer, & Yagcı, 2002).
Thin Film and Semiconductor Applications : Constantinescu et al. (2015) explored the use of a derivative in creating thin films with semiconducting properties, highlighting the potential of these compounds in electronic and optoelectronic applications (Constantinescu et al., 2015).
Host-Guest Chemistry : Schlotter et al. (1994) synthesized a compound related to 1,4-Dibromo-2,5-bis(heptyloxy)benzene for studying its host-guest complexation with alkali metal cations, which is relevant in understanding supramolecular chemistry (Schlotter et al., 1994).
properties
IUPAC Name |
1,4-dibromo-2,5-diheptoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32Br2O2/c1-3-5-7-9-11-13-23-19-15-18(22)20(16-17(19)21)24-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQPSDQYWNCHDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697881 |
Source
|
Record name | 1,4-Dibromo-2,5-bis(heptyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
137436-29-4 |
Source
|
Record name | 1,4-Dibromo-2,5-bis(heptyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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